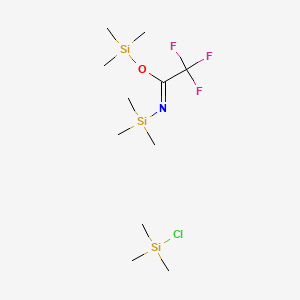
Bstfa + tmcs, 99
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bstfa + tmcs, 99 is a combination of N,O-bis(trimethylsilyl)trifluoroacetamide and trimethylchlorosilane. This compound is widely used as a derivatizing reagent in chemical analysis, particularly in gas chromatography and mass spectrometry. The combination of these two reagents enhances the efficiency of silylation reactions, making it a preferred choice for the derivatization of various functional groups .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Bstfa + tmcs, 99 involves the combination of N,O-bis(trimethylsilyl)trifluoroacetamide and trimethylchlorosilane in a specific ratio. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the reagents. The mixture is then purified to achieve the desired concentration and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reagents are combined in large reactors under controlled conditions to ensure consistent quality. The final product is then packaged in sealed containers to prevent moisture contamination .
化学反应分析
Types of Reactions
Bstfa + tmcs, 99 primarily undergoes silylation reactions, where it reacts with various functional groups such as alcohols, phenols, carboxylic acids, amines, and amides. The silylation process involves the replacement of active hydrogens with trimethylsilyl groups, enhancing the volatility and stability of the derivatives .
Common Reagents and Conditions
The silylation reactions using this compound are typically carried out at room temperature or slightly elevated temperatures. Common catalysts include trimethylchlorosilane, trifluoroacetic acid, and hydrogen chloride. The reactions are sensitive to moisture, so anhydrous conditions are essential .
Major Products Formed
The major products formed from the silylation reactions are trimethylsilyl derivatives of the original compounds. These derivatives are more volatile and thermally stable, making them suitable for analysis by gas chromatography and mass spectrometry .
科学研究应用
Bstfa + tmcs, 99 has a wide range of applications in scientific research:
作用机制
The mechanism of action of Bstfa + tmcs, 99 involves the silylation of protic sites on the target molecules. Trimethylchlorosilane acts as a catalyst, facilitating the reaction of N,O-bis(trimethylsilyl)trifluoroacetamide with the functional groups. The result is the formation of trimethylsilyl derivatives, which are more suitable for analysis by gas chromatography and mass spectrometry .
相似化合物的比较
Bstfa + tmcs, 99 is often compared with other silylation reagents such as N,O-bis(trimethylsilyl)acetamide (BSA) and hexamethyldisilazane (HMDS). Compared to BSA, this compound produces more volatile reaction products, reducing interference in chromatographic analysis . HMDS, on the other hand, is less reactive and often requires higher temperatures for silylation .
List of Similar Compounds
- N,O-bis(trimethylsilyl)acetamide (BSA)
- Hexamethyldisilazane (HMDS)
- N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
- N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) without TMCS
属性
分子式 |
C11H27ClF3NOSi3 |
|---|---|
分子量 |
366.04 g/mol |
IUPAC 名称 |
chloro(trimethyl)silane;trimethylsilyl (1Z)-2,2,2-trifluoro-N-trimethylsilylethanimidate |
InChI |
InChI=1S/C8H18F3NOSi2.C3H9ClSi/c1-14(2,3)12-7(8(9,10)11)13-15(4,5)6;1-5(2,3)4/h1-6H3;1-3H3/b12-7-; |
InChI 键 |
FNENVUOGWFDQAI-OZLKFZLXSA-N |
手性 SMILES |
C[Si](C)(C)/N=C(/C(F)(F)F)\O[Si](C)(C)C.C[Si](C)(C)Cl |
规范 SMILES |
C[Si](C)(C)N=C(C(F)(F)F)O[Si](C)(C)C.C[Si](C)(C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


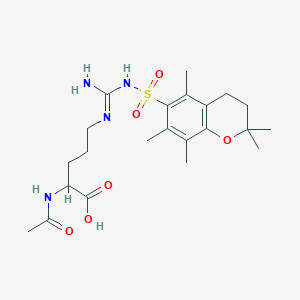
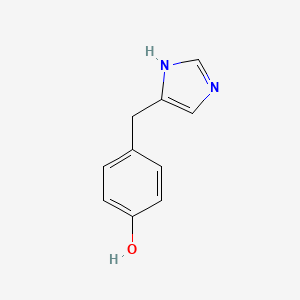

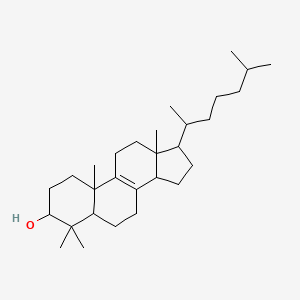
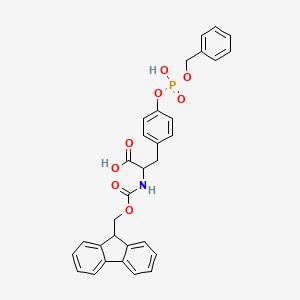
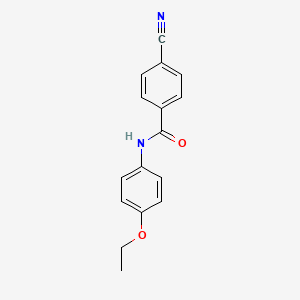
![4-(3,7-Dihydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B12319130.png)
![3-[3-(3-Aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12319135.png)
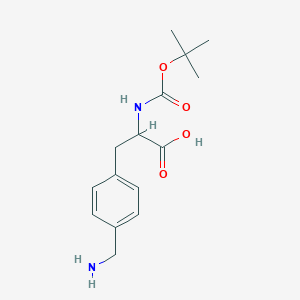

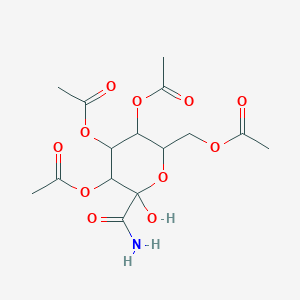

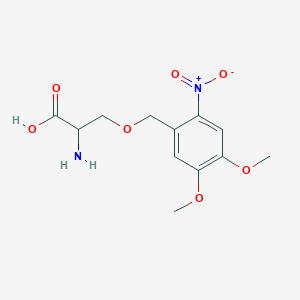
![[6-[6-[[(11Z,13Z)-4-acetyloxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-10-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12319172.png)
